molecular formula C15H18FN3O4S B2601997 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797335-83-1

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2601997
CAS No.: 1797335-83-1
M. Wt: 355.38
InChI Key: ISWYYLKRYCFCAO-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research and experimental applications. Sulfonamides are a significant class of compounds known for their diverse pharmacological activities, which can include antimicrobial, anti-inflammatory, and enzyme-inhibiting properties . As a benzene sulfonamide, this compound shares a core structural motif that is often investigated for its potential to inhibit specific enzymes, such as carbonic anhydrase isozymes, which are linked to various disorders . Researchers may explore its mechanism of action, which could involve binding to enzyme active sites, potentially disrupting biological pathways relevant to several disease states . This product is strictly for laboratory research and is not approved for use in humans or animals.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S/c1-22-14-3-2-11(16)8-15(14)24(20,21)18-12-9-17-19(10-12)13-4-6-23-7-5-13/h2-3,8-10,13,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWYYLKRYCFCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine and methoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas and methanol in the presence of a catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene ring with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Pyrazole Ring Formation: The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and a suitable diketone. The resulting pyrazole derivative is then coupled with the benzene-sulfonamide intermediate.

    Oxan-4-yl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. For example, a series of new sulfonamides synthesized from pyrazole derivatives showed significant antibacterial and antifungal activities against various strains. Compounds similar to 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide have been evaluated for their efficacy against pathogens such as Escherichia coli and Candida albicans, showing promising results in inhibiting growth compared to standard antibiotics like Ofloxacin and Fluconazole .

Antioxidant Activity

In addition to antimicrobial properties, compounds with a similar structure have been investigated for their antioxidant capabilities. The DPPH radical scavenging assay has been employed to assess the antioxidant activity of these compounds, revealing that certain derivatives possess substantial free radical scavenging abilities. This suggests potential applications in preventing oxidative stress-related diseases .

Antileishmanial Activity

The antileishmanial profile of pyrazole-based sulfonamides has also been explored. Research indicates that some derivatives exhibit potent activity against Leishmania species, with IC50 values comparable to established treatments like pentamidine. This highlights the potential of these compounds in treating leishmaniasis, a disease caused by parasitic protozoa .

Example 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole-based sulfonamides, compounds were synthesized and tested against clinical isolates. Among them, specific derivatives exhibited MIC values significantly lower than those of conventional antibiotics, indicating enhanced potency against resistant strains. These findings suggest a pathway for developing new antibiotics based on the structure of this compound.

Example 2: Antioxidant Properties

A comparative analysis of antioxidant activities among several synthesized sulfonamides revealed that certain compounds displayed high scavenging activity (up to 92.64%) against DPPH radicals. This positions them as potential candidates for formulation in nutraceuticals aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring
  • BK12505 (3-Methoxy analog) :
    The compound 3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide (BK12505) shares the same pyrazole-oxan-4-yl-sulfonamide core but differs in the substitution pattern on the benzene ring (3-methoxy vs. 5-fluoro-2-methoxy). This positional isomerism may influence electronic properties and binding affinity. For example, the electron-withdrawing fluorine atom in the target compound could enhance electrophilic interactions compared to BK12505’s purely electron-donating methoxy group .

  • Pyrazole Derivatives from 4-Fluorophenylhydrazine :
    Studies on pyrazole derivatives, such as 5-fluoro-2-[1-(4-methoxy-phenyl)-1H-pyrazole-4-yl]-3,3-dimethyl-3H-indole, demonstrate that fluorine substitution can significantly impact cytotoxic activity. The target compound’s fluorine at position 5 may similarly enhance bioactivity, as seen in analogs where fluorine improves metabolic stability and target engagement .

Heterocyclic Modifications
  • BK12508 (Pyrrolo-Pyrimidine Core) :
    The compound 3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide (BK12508) replaces the benzene-sulfonamide core with a pyrrolo-pyrimidine scaffold. While structurally distinct, BK12508’s 4-fluorophenyl group highlights the role of fluorine in optimizing pharmacokinetic properties, such as solubility and membrane permeability—a feature shared with the target compound .

  • Chlorophenoxy-Substituted Pyrazoles: Compounds like N-[1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CID 1005629-66-2) feature bulkier substituents (e.g., chlorophenoxy groups) instead of the oxan-4-yl moiety.

Key Research Findings and Data

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Reported Properties Source
Target Compound Benzene-sulfonamide 5-Fluoro, 2-methoxy, oxan-4-yl Hypothesized enhanced bioactivity N/A
BK12505 Benzene-sulfonamide 3-Methoxy, oxan-4-yl Potential lower electrophilicity
5-Fluoro-2-[1-(4-methoxy-phenyl)-pyrazole] Indole-pyrazole 5-Fluoro, 4-methoxy-phenyl High cytotoxic activity (IC₅₀: 8 µM)
BK12508 Pyrrolo-pyrimidine 4-Fluorophenyl, 2-methoxyethyl Improved solubility
CID 1005629-66-2 Pyrazole-sulfonamide 3-Chlorophenoxy, ethyl-pyrazole Reduced conformational flexibility

Mechanistic and Functional Insights

  • Steric Considerations: The oxan-4-yl group provides a balance between steric bulk and hydrophilicity, which may improve solubility compared to purely aromatic substituents (e.g., chlorophenoxy groups in CID 1005629-66-2) .
  • Biological Relevance : Fluorine’s role in improving metabolic stability (via reduced CYP450-mediated oxidation) is well-documented in analogs like BK12508, suggesting similar advantages for the target compound .

Biological Activity

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound belonging to the class of arylsulfonyl pyrazoles. This compound features a benzene ring linked to a sulfonamide group, which is further connected to a pyrazole ring. The presence of fluorine and methoxy substituents on the benzene ring enhances its biological activity. Despite its promising structure, detailed research on its specific biological activities remains limited.

The biological activity of pyrazole derivatives, including this compound, is often associated with their ability to interact with various biological targets. Pyrazole compounds have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. However, specific studies detailing the mechanism of action for this particular compound are currently absent in the literature .

Related Compounds and Activities

While direct studies on this compound are scarce, related pyrazole compounds have shown significant biological activities:

Compound NameActivityReference
CelecoxibCOX-2 inhibitor (anti-inflammatory)
RimonabantCannabinoid receptor antagonist (anti-obesity)
PhenylbutazoneNon-steroidal anti-inflammatory drug (NSAID)

These compounds highlight the potential for pyrazole derivatives to serve as effective therapeutic agents.

Case Studies

A review of recent publications indicates that many pyrazole derivatives have been synthesized and evaluated for their biological activities. For instance, studies have shown that certain pyrazole compounds exhibit potent inhibition against cancer cell lines with IC50 values in the low micromolar range . Although specific data on this compound is lacking, the structural similarities with other active pyrazoles suggest potential efficacy in similar applications.

Q & A

Q. Crystallographic Validation :

  • Use SHELXL for structure refinement from single-crystal X-ray diffraction data. Key parameters:
    • R-factor : Aim for <0.05 for high confidence.
    • Displacement Parameters : Anisotropic refinement of non-H atoms .
  • WinGX Suite : Process diffraction data and generate ORTEP diagrams to visualize molecular geometry .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond length anomalies) for this sulfonamide derivative?

Answer:
Contradictions often arise from:

  • Disorder in Crystal Lattices : Use SHELXD to model disordered regions via partial occupancy refinement .
  • Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for anisotropic motion .
  • Validation Tools :
    • PLATON : Check for missed symmetry or twinning using the ADDSYM algorithm .
    • Mercury CSD : Compare bond lengths/angles with similar sulfonamides in the Cambridge Structural Database .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound against kinase targets?

Answer:

Scaffold Modification :

  • Pyrazole Substitution : Replace the oxan-4-yl group with piperidin-4-yl (as in crizotinib analogs) to assess steric effects on binding .
  • Sulfonamide Bioisosteres : Substitute the benzene-sulfonamide with thiadiazole or oxadiazole to modulate solubility and target affinity .

Enzyme Assays :

  • In Vitro Kinase Profiling : Test inhibitory activity (IC50_{50}) against TrkA, COX-2, or N-myristoyltransferase using fluorescence polarization assays .
  • Co-crystallization : Determine binding modes with kinases (e.g., TrkA) using high-resolution X-ray structures .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding free energies and residency times .

Advanced: How can researchers address low solubility or stability of this compound in biological assays?

Answer:
Solubility Enhancement :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin-based formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve aqueous solubility .

Q. Stability Optimization :

  • pH Adjustment : Maintain assays at pH 7.4 to minimize sulfonamide hydrolysis.
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the fluoro-benzene moiety .

Advanced: What experimental designs are optimal for identifying off-target effects in cellular models?

Answer:

Proteome-Wide Screens :

  • Chemical Proteomics : Use immobilized compound probes to capture interacting proteins in cell lysates .

Transcriptomic Profiling :

  • Conduct RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis or inflammation pathways) .

Phenotypic Assays :

  • High-Content Imaging : Monitor cytoskeletal changes or organelle dysfunction in live cells .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Pharmacokinetic Factors :

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP450 isoforms) to predict in vivo half-life .
  • Tissue Penetration : Use LC-MS/MS to measure compound levels in target tissues (e.g., tumors) versus plasma .

Q. Experimental Design :

  • Dose Escalation Studies : Correlate efficacy with exposure (AUC) using PK/PD modeling .
  • Species-Specific Differences : Compare metabolite profiles in murine vs. human hepatocytes .

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